molecular formula C11H11N3O5S B4297901 3-(5-METHYL-1,2-OXAZOL-3-YL)-1-(PHENOXYSULFONYL)UREA

3-(5-METHYL-1,2-OXAZOL-3-YL)-1-(PHENOXYSULFONYL)UREA

Cat. No.: B4297901
M. Wt: 297.29 g/mol
InChI Key: HHQIMVMZYPECOA-UHFFFAOYSA-N
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Description

Phenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate is a compound that features a phenyl group attached to a sulfamate moiety, which is further linked to a 5-methylisoxazole ring through an amino carbonyl linkage

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Phenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamate group or the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

Phenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-METHYL-1,2-OXAZOL-3-YL)-1-(PHENOXYSULFONYL)UREA involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfamate group may also play a role in binding to metal ions or other biomolecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate is unique due to the combination of the phenyl, isoxazole, and sulfamate groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .

Properties

IUPAC Name

phenyl N-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]sulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O5S/c1-8-7-10(13-18-8)12-11(15)14-20(16,17)19-9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQIMVMZYPECOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)NS(=O)(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-METHYL-1,2-OXAZOL-3-YL)-1-(PHENOXYSULFONYL)UREA
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3-(5-METHYL-1,2-OXAZOL-3-YL)-1-(PHENOXYSULFONYL)UREA
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3-(5-METHYL-1,2-OXAZOL-3-YL)-1-(PHENOXYSULFONYL)UREA
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3-(5-METHYL-1,2-OXAZOL-3-YL)-1-(PHENOXYSULFONYL)UREA
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3-(5-METHYL-1,2-OXAZOL-3-YL)-1-(PHENOXYSULFONYL)UREA

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